Lascufloxacin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Agent for Respiratory and ENT Infections
Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent effective for treating respiratory tract and ear, nose, and throat (ENT) infections, including community-acquired pneumonia and otorhinolaryngological infections. Its unique pharmacophore structure makes it suitable against fluoroquinolone-resistant strains of major pathogens infecting the respiratory tract. It is particularly effective against a range of bacteria such as Staphylococcus, Streptococcus, Pneumococcus, and others (Thakare, Singh, Dasgupta, & Chopra, 2020).
2. Treatment of Nursing and Healthcare Associated Pneumonia
Lascufloxacin hydrochloride shows potential in treating nursing and healthcare associated pneumonia (NHCAP). A single-arm, open-label clinical trial indicated its efficacy and safety in treating NHCAP, suggesting its potential as a therapeutic option for this type of pneumonia (Hosogaya et al., 2023).
3. Broad Spectrum Activity Against Clinical Isolates
In vitro studies have demonstrated that lascufloxacin exhibits a broad spectrum of activity against various clinical isolates, showing potent activity against Gram-positive bacteria and incomplete cross-resistance against existing quinolone-resistant strains (Kishii, Yamaguchi, & Takei, 2017).
4. Intrapulmonary Pharmacokinetics
A study investigating the intrapulmonary penetration of lascufloxacin in humans showed rapid distribution to the epithelial lining fluid and alveolar macrophages, with drug levels exceeding the MIC90 values for common respiratory pathogens (Furuie et al., 2018).
5. Potent Activity Against Anaerobes and Streptococcus anginosus Group
Lascufloxacin has shown potent and broad antibacterial activities against clinical isolates of anaerobes and Streptococcus anginosus group, surpassing the efficacy of existing quinolones (Yamagishi, Matsukawa, Suematsu, & Mikamo, 2018).
6. Efficacy in Pneumonia Mixed-Infection Models
A study on lascufloxacin's efficacy in a neutropenic mice pneumonia mixed-infection model with Streptococcus pneumoniae and Prevotella intermedia indicated enhanced efficacy in both single and mixed-infection models, supporting its clinical utility for pneumonia treatment (Hagihara et al., 2021).
Eigenschaften
CAS-Nummer |
1433857-09-0 |
---|---|
Produktname |
Lascufloxacin hydrochloride |
Molekularformel |
C21H25ClF3N3O4 |
Molekulargewicht |
475.89 |
IUPAC-Name |
7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
InChI |
InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1 |
InChI-Schlüssel |
YQHZQIJEMFMUGH-DFIJPDEKSA-N |
SMILES |
O=C(C1=CN(CCF)C2=C(C=C(F)C(N3C[C@H](CNC4CC4)[C@H](F)C3)=C2OC)C1=O)O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lascufloxacin hydrochloride; Lascufloxacin HCl; KRP-AM1977; KRP-AM-1977; KRP-AM 1977; KRP-AM1977X; KRP-AM1977Y; Lascufloxacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.